(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKGWWYBOKXAS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375849 | |
| Record name | (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331847-09-7, 270063-44-0 | |
| Record name | Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-benzothienyl-L-alanine, which serves as the core structure.
Amino Group Introduction: The amino group is introduced through a series of reactions involving protection and deprotection steps to ensure the correct placement and orientation of the amino group.
Butanoic Acid Formation: The butanoic acid moiety is then formed through a series of reactions, including oxidation and reduction steps, to achieve the desired structure.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, resulting in the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and benzothienyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Targets the amino group or benzothiophene ring for derivative formation.
- Substitution Reactions : Involves electrophilic or nucleophilic reagents to modify the benzothiophene structure.
Biology
The compound's interaction with biological systems is of significant interest:
- Neurotransmitter Modulation : It has been studied for its effects on glutamate receptors, which are crucial in synaptic transmission and plasticity. This interaction suggests potential therapeutic applications for neurological disorders such as Alzheimer's disease and schizophrenia .
- Antioxidant Properties : In vitro studies indicate that it can scavenge free radicals, reducing oxidative stress in neuronal cells, which may be beneficial in conditions characterized by oxidative damage.
Medicine
In pharmaceutical development, this compound is investigated for its therapeutic properties:
- Drug Development : It serves as a precursor in synthesizing novel pharmaceuticals targeting neurological conditions .
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing various biochemical pathways within cells.
Industry
The compound finds applications beyond academia:
- Material Science : Its unique properties allow for the development of specialized polymers and materials used in coatings and advanced composites .
- Analytical Chemistry : Employed as a standard in chromatographic techniques to facilitate accurate analysis of complex mixtures .
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function compared to control groups. The mechanism was linked to its modulation of glutamate receptor activity, often dysregulated in neurodegenerative diseases.
Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound could effectively scavenge free radicals, thereby reducing oxidative stress in cultured neuronal cells. This study highlighted its potential as a therapeutic agent for conditions characterized by excessive oxidative damage.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Physicochemical Properties
- Solubility: The 2-methylphenyl analog (229.70 g/mol) likely exhibits higher aqueous solubility due to the polar methyl group . The 3-benzothienyl derivative’s sulfur-containing aromatic ring reduces polarity, favoring organic solvents .
- Melting Point and Stability: Limited data are available, but the tert-butylphenyl analog’s bulky group may increase melting point due to crystalline packing . Fluorinated compounds (e.g., 3,4-difluorophenyl) often exhibit higher thermal stability .
Biological Activity
(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and enzyme modulation. This article will explore its structure, mechanisms of action, biological activities, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by:
- Chiral Center : Located at the third carbon, contributing to its specific biological activity.
- Benzothiophene Moiety : This structural element enhances interaction with various biological targets.
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₁₅NO₂S |
| Molecular Weight | 271.76 g/mol |
| Functional Groups | Amino group, Carboxylic acid |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Its mechanism involves:
- Modulation of Neurotransmitter Systems : Studies indicate that this compound may influence glutamate receptor activity, which is crucial in synaptic transmission and plasticity.
- Inhibition of Enzymatic Activity : The compound may act as a peptidomimetic, inhibiting mitochondrial translation by binding to ribosomes similarly to natural amino acids.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
- Antinociceptive Properties : Preliminary studies suggest that it may exhibit antinociceptive effects by modulating GABA_B receptor activity .
- Enzyme Interaction : Its structural features enable interactions with various enzymes, potentially influencing metabolic pathways.
Neuroprotective Effects
A study investigated the effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.
Antinociceptive Activity
In a rat model, the compound was administered intrathecally alongside GABA_B receptor agonists. Results demonstrated that this compound could shift the dose-response curve of baclofen, indicating its role as a GABA_B receptor antagonist .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application:
- Absorption : High gastrointestinal absorption rates have been reported.
- Blood-Brain Barrier Penetration : The compound shows limited permeability across the blood-brain barrier, which may restrict its central nervous system effects.
Q & A
Basic Research Questions
Q. What are the recommended enantioselective synthetic routes for (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride, and how can stereochemical purity be validated?
- Methodological Answer : A common approach involves Michael addition of 3-benzothienyl boronic acid to α,β-unsaturated esters (e.g., ethyl crotonate), followed by hydrolysis and HCl salt formation. Enantioselectivity is achieved using chiral catalysts or auxiliaries. Stereochemical validation requires chiral HPLC (e.g., using a Chiralpak® column) and optical rotation analysis. X-ray crystallography can confirm absolute configuration, as seen in analogs like (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride .
Q. What spectroscopic techniques are critical for characterizing this compound, and how do they address structural ambiguity?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR confirm regiochemistry (e.g., benzothienyl substitution pattern) and amine/carboxylic acid proton environments.
- FT-IR : Peaks at ~2500–3000 cm (amine HCl salt) and ~1700 cm (carboxylic acid C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHClNOS) and rules out impurities. Cross-referencing with analogs (e.g., 4-chlorophenyl derivatives) ensures consistency .
Q. How does the benzothienyl group influence solubility and bioavailability compared to phenyl-substituted analogs?
- Methodological Answer : The benzothienyl moiety enhances lipophilicity (logP ~2.5 vs. ~1.8 for chlorophenyl analogs), impacting solubility in aqueous buffers. Bioavailability can be tested via in vitro assays (e.g., Caco-2 permeability). For example, analogs like (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride show bioavailability scores of 0.55, suggesting moderate absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or enantiomeric impurities. To resolve:
- Radioligand Binding Assays : Use purified enantiomers and standardized protocols (e.g., GABA receptor assays with H-baclofen as a control).
- Dose-Response Curves : Compare EC values across studies. For example, conflicting GABAergic activity in chlorophenyl analogs was resolved by confirming stereochemical purity via chiral chromatography .
Q. What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacological studies?
- Methodological Answer : Stability is pH-dependent due to the carboxylic acid and amine groups. Strategies include:
- Lyophilization : Store as a lyophilized powder and reconstitute in buffered solutions (pH 4–6) to minimize hydrolysis.
- Chelating Agents : Add EDTA to mitigate metal-catalyzed degradation.
- Accelerated Stability Testing : Use HPLC to monitor degradation products (e.g., free amine or decarboxylated byproducts) under stress conditions (40°C/75% RH) .
Q. How does the benzothienyl substituent affect dipeptidyl peptidase-IV (DPP-IV) inhibition compared to halogenated phenyl analogs?
- Methodological Answer : The benzothienyl group’s electron-rich sulfur atom may enhance π-stacking with DPP-IV’s hydrophobic S2 pocket, increasing binding affinity. Comparative studies using fluorogenic substrates (e.g., H-Gly-Pro-AMC) show IC values for benzothienyl derivatives vs. 4-chlorophenyl analogs. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions, validated by site-directed mutagenesis of DPP-IV .
Q. What experimental designs mitigate enantiomeric contamination during scaled-up synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition metal-catalyzed steps to improve enantiomeric excess (ee >98%).
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize.
- Process Analytical Technology (PAT) : Monitor ee in real-time via inline polarimetry or Raman spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
